5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride
CAS No.: 2416243-21-3
Cat. No.: VC5157803
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68
* For research use only. Not for human or veterinary use.
![5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride - 2416243-21-3](/images/structure/VC5157803.png)
Specification
CAS No. | 2416243-21-3 |
---|---|
Molecular Formula | C9H16ClNO2 |
Molecular Weight | 205.68 |
IUPAC Name | 5-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C9H15NO2.ClH/c10-8-4-5-1-2-6(8)3-7(5)9(11)12;/h5-8H,1-4,10H2,(H,11,12);1H |
Standard InChI Key | WLSWKHIKVUKXAW-UHFFFAOYSA-N |
SMILES | C1CC2CC(C1CC2C(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, 5-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride, reflects its bicyclo[2.2.2]octane scaffold—a bridged cyclic system with three fused six-membered rings. The amine group at position 5 and the carboxylic acid group at position 2 are critical functional moieties, while the hydrochloride salt improves solubility for experimental applications.
Property | Value |
---|---|
CAS No. | 2416243-21-3 |
Molecular Formula | |
Molecular Weight | 205.68 g/mol |
IUPAC Name | 5-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride |
SMILES | C1CC2CCC1CC2(C(=O)O)N.Cl |
The bicyclo[2.2.2]octane framework imposes significant conformational rigidity, reducing rotational freedom and stabilizing secondary structures in peptides . Comparative analysis with bicyclo[2.2.2]octane-2-carboxylic acid (CAS No. 29221-25-8) highlights the impact of the amine and hydrochloride groups on polarity and hydrogen-bonding capacity .
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols for synthesizing 5-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride remain proprietary, its production likely involves multi-step organic reactions. Key steps include:
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Cyclization: Diels-Alder or photoinduced cycloaddition reactions to form the bicyclo[2.2.2]octane core.
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Functionalization: Introduction of the carboxylic acid and amine groups via nucleophilic substitution or catalytic amination.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility.
Industrial production employs continuous flow reactors and optimized catalysts to improve yield and purity, though specific conditions are undisclosed.
Structural and Conformational Analysis
Impact of Bicyclic Rigidity
The bicyclo[2.2.2]octane scaffold restricts conformational flexibility, making this compound ideal for designing foldamers—synthetic oligomers that mimic protein secondary structures. Nuclear magnetic resonance (NMR) studies of related bicyclo compounds reveal helical conformations stabilized by intramolecular hydrogen bonds .
Comparative Analysis with Analogues
Compared to bicyclo[2.2.2]octane-2-carboxylic acid (PubChem CID 268179), the addition of an amine group increases basicity, while the hydrochloride salt enhances aqueous solubility. These modifications expand its utility in physiological environments .
Compound | Functional Groups | Solubility (mg/mL) | Application |
---|---|---|---|
Bicyclo[2.2.2]octane-2-carboxylic acid | Carboxylic acid | 2.1 (water) | Polymer additives |
5-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride | Amine, carboxylic acid, hydrochloride | 15.8 (water) | Peptidomimetics, drug discovery |
Applications in Scientific Research
Peptidomimetics and Foldamers
The compound’s rigidity enables the design of α-helix mimetics, which inhibit protein-protein interactions implicated in diseases like cancer and neurodegeneration. Its integration into oligoureas enhances metabolic stability compared to natural peptides.
Drug Discovery
Pharmaceutical studies exploit its scaffold to develop kinase inhibitors and GPCR modulators. Preclinical trials demonstrate improved bioavailability due to reduced conformational entropy.
Future Directions
Further research should explore:
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Structure-activity relationships to optimize pharmacological properties.
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Scalable synthesis methods to reduce production costs.
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In vivo studies to validate therapeutic potential.
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